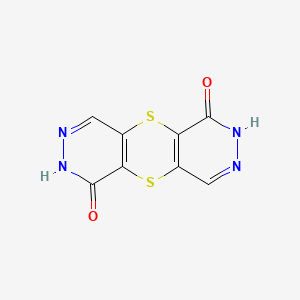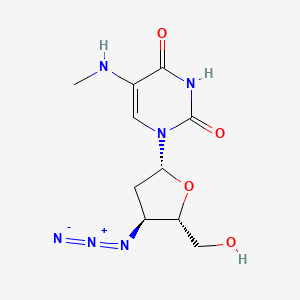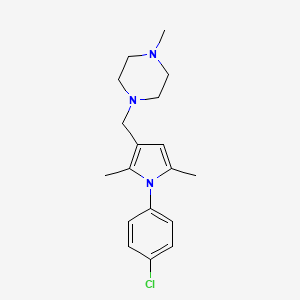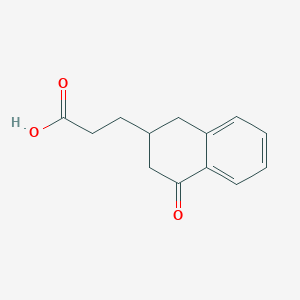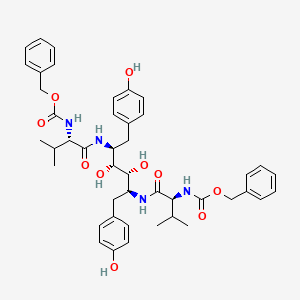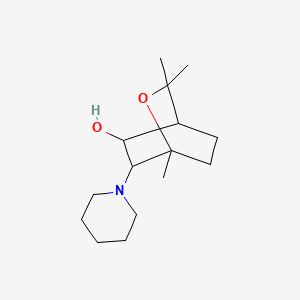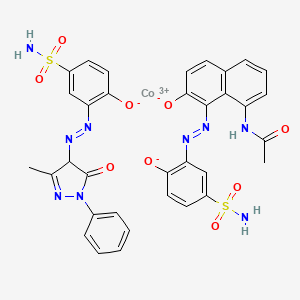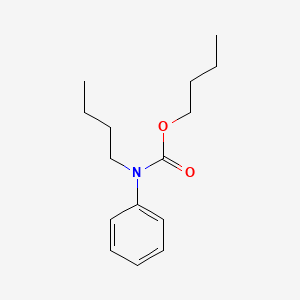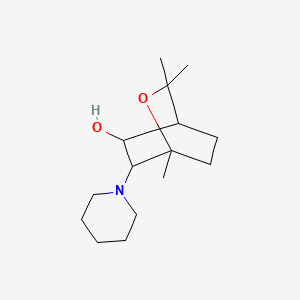
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(222)octan-5-ol is a complex organic compound that features a bicyclic structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the piperidinyl group via nucleophilic substitution.
- Functionalization of the hydroxyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale production.
- Purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of any carbonyl groups back to hydroxyl groups.
Substitution: Replacement of the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
- Oxidation might yield a ketone or aldehyde.
- Reduction would regenerate the original hydroxyl compound.
- Substitution could introduce new functional groups, altering the compound’s properties.
科学研究应用
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for therapeutic use.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol would depend on its specific interactions with molecular targets. This could involve:
- Binding to specific receptors or enzymes.
- Modulation of biochemical pathways.
- Alteration of cellular functions through interaction with biomolecules.
相似化合物的比较
Similar Compounds
- 1,3,3-Trimethyl-6-(1-morpholinyl)-2-oxabicyclo(2.2.2)octan-5-ol
- 1,3,3-Trimethyl-6-(1-pyrrolidinyl)-2-oxabicyclo(2.2.2)octan-5-ol
Uniqueness
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol is unique due to its specific combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
76793-02-7 |
|---|---|
分子式 |
C15H27NO2 |
分子量 |
253.38 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-6-piperidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C15H27NO2/c1-14(2)11-7-8-15(3,18-14)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3 |
InChI 键 |
DYMQRJBTOVFIOV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(O1)(C(C2O)N3CCCCC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


